molecular formula C12H16BrN B1527361 [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine CAS No. 1223714-50-8

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine

Cat. No.: B1527361
CAS No.: 1223714-50-8
M. Wt: 254.17 g/mol
InChI Key: UMTQCPOXODHCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomerism Considerations

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine is a secondary amine derivative characterized by the presence of two key structural components: a 2-(3-bromophenyl)ethyl moiety and a cyclopropylmethyl group, both connected to a nitrogen atom. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the systematic name for this compound is N-[2-(3-bromophenyl)ethyl]-1-cyclopropylmethanamine.

The compound belongs to the class of cyclopropylamine derivatives, which are characterized by a cyclopropylmethyl group attached to an amine nitrogen. This structure positions it within a class of compounds known for their potential biological activities, particularly in the modulation of neurotransmitter systems.

From a structural isomerism perspective, several considerations are important:

  • Positional isomerism related to the bromo substituent on the phenyl ring (3-bromo versus potential 2-bromo or 4-bromo positions)
  • Chain isomerism possibilities with respect to the ethyl linker between the phenyl group and the nitrogen atom
  • Potential for geometric arrangements around the nitrogen center

The current compound features the bromine atom at the meta position (3-position) of the phenyl ring, which differentiates it from its ortho (2-position) and para (4-position) isomers. This specific positioning affects the electronic distribution throughout the molecule and consequently influences its chemical reactivity and spectroscopic properties.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTQCPOXODHCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves:

  • Introduction of the 3-bromo substituent on the phenyl ring via selective bromination.
  • Formation of the ethylamine side chain.
  • Installation of the cyclopropylmethyl amine moiety through reductive amination or related transformations.
  • Use of protective groups to manage amine functionalities during multi-step synthesis.
  • Palladium-catalyzed cross-coupling reactions to form key C–N bonds.

Detailed Preparation Methods

Bromination of Phenyl Precursors

Selective bromination of the phenyl ring at the 3-position is achieved using N-bromosuccinimide (NBS) in acetonitrile at mild temperatures (around 20–30 °C) for several hours (e.g., 5 h). The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography to isolate the 3-bromo-phenyl intermediate.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination NBS, CH3CN 20–30 °C 5 h Moderate Selective for 3-position

Formation of Ethylamine Side Chain and Cyclopropylmethyl Amine Installation

The ethylamine side chain bearing the cyclopropylmethyl amine group is introduced via reductive amination. A key intermediate aldehyde (e.g., cyclopropanealdehyde) reacts with an amine precursor under reductive amination conditions, often using sodium cyanoborohydride or borane complexes as reducing agents.

  • Protection of amine groups using Boc (tert-butoxycarbonyl) or Troc groups facilitates selective reactions.
  • Deprotection steps follow reductive amination to yield the free amine.
  • Reductive amination is performed typically at room temperature or slightly elevated temperatures, under inert atmosphere.
Step Reagents/Conditions Temperature Time Notes
Reductive amination Cyclopropanealdehyde, NaBH3CN or BH3-Me2S, Boc2O 0–25 °C 1–12 h Protection/deprotection steps

Palladium-Catalyzed Coupling for C–N Bond Formation

Palladium-catalyzed amination (Buchwald-Hartwig amination) is employed to couple amine intermediates with aryl halides (e.g., 3-bromo-phenyl derivatives) to form the target compound. Typical conditions include:

  • Pd2(dba)3 as the palladium source.
  • XantPhos or BrettPhos as ligands.
  • t-BuONa as base.
  • Solvents such as toluene or tert-amyl alcohol.
  • Reaction temperatures around 90–110 °C.
  • Reaction time approximately 12 h under nitrogen atmosphere.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Pd-catalyzed coupling Pd2(dba)3, XantPhos or BrettPhos, t-BuONa, toluene 90–110 °C 12 h Moderate to good Under N2, prep-HPLC purification

Amide Formation and Reduction (Alternative Route)

In some synthetic routes, amide intermediates are formed by condensation of amines with carboxylic acids using coupling agents such as EDCI in pyridine at room temperature. Subsequent reduction of amides to amines is achieved using borane-dimethyl sulfide complexes in THF at 0–60 °C.

Step Reagents/Conditions Temperature Time Notes
Amide formation EDCI, pyridine, carboxylic acid 25 °C 12 h Mild conditions
Amide reduction BH3-Me2S, THF 0–60 °C 6–7 h Efficient conversion to amine

Representative Synthetic Scheme Summary

Step No. Reaction Type Key Reagents & Conditions Outcome
1 Bromination NBS, CH3CN, 20–30 °C, 5 h 3-Bromo-phenyl intermediate
2 Reductive amination Cyclopropanealdehyde, NaBH3CN or BH3-Me2S, Boc2O, 0–25 °C Protected cyclopropylmethyl amine
3 Pd-catalyzed amination Pd2(dba)3, XantPhos/BrettPhos, t-BuONa, toluene, 90–110 °C Coupling to form target amine
4 Amide formation & reduction EDCI, pyridine, BH3-Me2S, THF Alternative amine formation

Research Findings and Yields

  • The palladium-catalyzed coupling reactions typically yield the desired product in moderate to good yields after purification by preparative HPLC, indicating efficient C–N bond formation.
  • Reductive amination and amide reduction steps proceed with high conversion rates as confirmed by LCMS monitoring.
  • Bromination using NBS is selective and mild, minimizing side reactions.
  • Protection and deprotection steps are crucial for managing functional group compatibility, with Boc and Troc groups commonly employed.

Summary Table of Key Parameters

Parameter Typical Value/Condition Source(s)
Bromination reagent NBS
Bromination temperature 20–30 °C
Reductive amination agent NaBH3CN or BH3-Me2S
Pd catalyst Pd2(dba)3
Ligands for Pd catalyst XantPhos, BrettPhos
Base for Pd coupling t-BuONa
Pd coupling temperature 90–110 °C
Amide coupling agent EDCI
Amide reduction reagent BH3-Me2S
Typical reaction time 5–12 h (varies by step)
Purification method Prep-HPLC, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Copper(I) bromide, diazonium salts, aqueous or organic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Routes

The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the reaction of 3-bromobenzylamine with cyclopropylmethyl halides under basic conditions. Common bases include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures are often employed to ensure complete conversion of starting materials.

1.2 Reaction Types

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation Reactions : The amine group can be oxidized to form imines or nitriles.
  • Reduction Reactions : It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

2.1 Pharmaceutical Applications

In medicinal chemistry, [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine serves as a building block for synthesizing pharmaceutical agents. Its structural features may contribute to developing drugs targeting specific biological pathways or receptors, particularly in neuropharmacology and oncology .

2.2 Case Studies

Several studies have highlighted the potential of similar compounds in treating conditions modulated by histamine receptors, including cognitive disorders and cardiovascular issues. For instance, derivatives of cyclopropylamines have shown promise as histamine H3 receptor ligands, which are implicated in memory and cognitive processes .

Additionally, compounds related to this structure have demonstrated anti-cancer properties by inhibiting specific cancer cell lines, showcasing their potential for therapeutic use .

Material Science

The compound's reactivity and functional groups make it suitable for incorporation into polymers or advanced materials. Its unique structure can enhance the properties of materials used in various industrial applications.

Summary of Applications

Application AreaDescription
Chemical SynthesisIntermediate for complex organic molecules; versatile reaction capabilities
Medicinal ChemistryBuilding block for pharmaceuticals; potential in neuropharmacology and oncology
Material ScienceUsed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, differing primarily in substituents, aromatic systems, or amine-group modifications.

Structural Analogs with Cyclopropane Moieties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine C₁₂H₁₆BrN 252.17 g/mol Cyclopropylmethyl, 3-bromophenyl-ethyl Combines cyclopropane rigidity with brominated aromaticity N/A (hypothetical)
cis- and trans-2-(2'-Tetrahydropyranylthio)cyclopropylmethyl-amine C₁₀H₁₇NO₂S 215.31 g/mol Tetrahydropyranylthio, cyclopropylmethyl Synthesized as rigid analogs of radioprotective agents; characterized by NMR

Key Differences :

  • The tetrahydropyranylthio substituent in the analogs introduces sulfur and oxygen heteroatoms, altering electronic properties compared to the bromophenyl group.
  • The bromophenyl group in the target compound enhances lipophilicity and may influence binding interactions in biological systems.
Brominated Aromatic Amines
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 252.17 g/mol 3-Bromophenyl, allyl-amine Features an allyl-amine group instead of cyclopropane
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 341.25 g/mol 3-Bromo-4-fluorophenyl, piperidinylpropyl Incorporates fluorine and a piperidine ring, enhancing basicity

Key Differences :

  • The fluorine atom in modifies electronic effects and metabolic stability compared to pure bromophenyl systems.
Halogenated Ethylamine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 393.05 g/mol Dibromopyridinyl, difluorophenyl Pyridine core with dual halogens; MS (m/z): 393.3 [M+H]+

Key Differences :

  • The pyridine core in introduces aromatic nitrogen, altering solubility and hydrogen-bonding capacity.
  • Dual halogens (Br, F) may enhance steric and electronic effects compared to single-bromine systems.

Biological Activity

Overview

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Synthesis

The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the nucleophilic substitution reaction between 3-bromo-phenyl-ethylamine and cyclopropylmethyl bromide. This reaction is generally facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions to optimize yield and purity .

The biological activity of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biological pathways. Understanding its binding affinity and specificity is crucial for elucidating its full mechanism of action .

Pharmacological Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer models. Moreover, it has shown promise in modulating neurotransmitter systems, which may be relevant for treating neurodegenerative disorders .

Comparative Analysis

To understand the uniqueness of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
[2-(3-Chloro-phenyl)-ethyl]cyclopropylmethyl-amineChlorine substituentAntimicrobial activity
[2-(3-Fluoro-phenyl)-ethyl]cyclopropylmethyl-amineFluorine substituentReduced reactivity
[2-(3-Methyl-phenyl)-ethyl]cyclopropylmethyl-amineMethyl substituentEnhanced binding affinity

The presence of the bromine atom in [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine contributes to its distinct electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs .

Case Studies

  • Anticancer Activity : A study demonstrated that [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine significantly inhibited the growth of breast cancer cells in vitro, showing a dose-dependent response. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : In preclinical models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal cell death. It was found to modulate nitric oxide synthase activity, which is critical in neuroinflammatory processes .

Q & A

Q. What are the established synthetic routes for [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine, and what factors influence reaction yields?

Q. How is the molecular structure of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL (v2018+) is the gold standard for structural confirmation . Key parameters include:
  • R-factor refinement : Aim for <0.05 for high-resolution data.
  • ORTEP-3 visualization : Validates bond angles (e.g., cyclopropane C-C-C ~60°) and torsional strain .
    Complementary techniques:
  • ¹H/¹³C NMR : Compare experimental shifts (e.g., cyclopropane protons at δ 0.5-1.5 ppm) with DFT-calculated values.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclopropane) or polymorphism. Strategies:

Variable-temperature NMR : Detect conformational flexibility (e.g., coalescence temperature analysis for cyclopropane ring dynamics).

DFT geometry optimization : Compare minimized structures (B3LYP/6-311+G(d,p)) with crystallographic data to identify strain-induced distortions .

Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion anisotropy .

Q. What strategies optimize the enantioselective synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine?

  • Methodological Answer : Chiral induction methods:
  • Asymmetric cyclopropanation : Use Evans-Sjögren ligands (e.g., (R,R)-PhBox) with Rh catalysts (ee >90%) .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) in transesterification of intermediates (selectivity factor s >20).
    Data Table :
MethodCatalyst/Enzymeee (%)Reference
Rh-catalyzed(R,R)-PhBox92
EnzymaticCAL-B85

Q. How does the bromine substituent influence the compound's biological activity, and what assays validate these effects?

  • Methodological Answer : The 3-bromo group enhances lipophilicity (logP +0.8) and modulates target binding via halogen bonding. Assays:
  • In vitro cytotoxicity : IC₅₀ determination against HeLa cells (compare with non-brominated analogs) .
  • Molecular docking : Simulate interactions with receptors (e.g., σ-1 receptor; Glide SP score >−8 kcal/mol).
  • SAR studies : Synthesize 3-Cl/3-I analogs to isolate electronic vs. steric effects .

Methodological Notes

  • SHELX Refinement : Always use TWINABS for scaling multi-component crystals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via three independent replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine
Reactant of Route 2
Reactant of Route 2
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.